molecular formula C19H20N4O3 B6461340 2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549019-56-7

2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461340
CAS No.: 2549019-56-7
M. Wt: 352.4 g/mol
InChI Key: SXWMNTXUEQOGDB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a tert-butyl group, a benzodioxin group, an imidazole group, and a pyridazine group . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the various atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the imidazole group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tert-butyl group might increase its hydrophobicity, while the imidazole and pyridazine groups might contribute to its acidity or basicity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with similar functional groups work by binding to specific proteins or enzymes, altering their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve further exploration of the compound’s synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing its biological activity .

Properties

IUPAC Name

2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-19(2,3)16-11-23-17(21-16)7-5-13(22-23)18(24)20-12-4-6-14-15(10-12)26-9-8-25-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMNTXUEQOGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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